![molecular formula C6H5BrFNO B1282641 2-Bromo-3-fluoro-4-methoxypyridine CAS No. 109613-98-1](/img/structure/B1282641.png)
2-Bromo-3-fluoro-4-methoxypyridine
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Overview
Description
“2-Bromo-3-fluoro-4-methoxypyridine” is a chemical compound with the CAS Number: 109613-98-1 . It has a molecular weight of 206.01 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-3-fluoro-4-methoxypyridine . The InChI code is 1S/C6H5BrFNO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3 .
Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 206.01 . The storage temperature for this compound is 4°C and it should be stored in a refrigerator .
Scientific Research Applications
Synthesis of Fluorinated Pyridines
2-Bromo-3-fluoro-4-methoxypyridine: is utilized in the synthesis of various fluorinated pyridines . These compounds are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these molecules often leads to reduced basicity and reactivity compared to their chlorinated and brominated counterparts, making them valuable in the development of more stable and selective chemical entities.
Radiopharmaceuticals for Cancer Therapy
The compound serves as a precursor in the synthesis of F-18 substituted pyridines . These fluorine-18 labeled compounds are used in positron emission tomography (PET) imaging, providing valuable tools for the local radiotherapy of cancer. This application highlights the importance of 2-Bromo-3-fluoro-4-methoxypyridine in the development of diagnostic and therapeutic agents in oncology.
Agricultural Chemical Development
In the agricultural sector, 2-Bromo-3-fluoro-4-methoxypyridine contributes to the creation of new products with improved physical, biological, and environmental properties . The introduction of fluorine atoms into lead structures has been a common strategy to enhance the activity and selectivity of agricultural chemicals.
Pharmaceutical Applications
Approximately 10% of pharmaceuticals used in medical treatment contain a fluorine atom, indicating the compound’s relevance in drug development . The unique properties imparted by the fluorine atom can lead to increased efficacy and stability of medicinal compounds.
Inhibitors for Inflammatory Diseases
This compound is a key reagent in synthesizing biarylsulfonamide CCR9 inhibitors, which are potential treatments for inflammatory bowel diseases . The ability to modulate inflammatory responses makes 2-Bromo-3-fluoro-4-methoxypyridine a valuable asset in medicinal chemistry.
Material Science and Catalysis
2-Bromo-3-fluoro-4-methoxypyridine: is also used in material science and catalysis. It acts as a starting material in the synthesis of crown-ester-bipyridines and viologens, which are important for various scientific studies, including those related to energy storage and conversion .
Safety and Hazards
Mechanism of Action
- The mechanism of SM coupling includes oxidative addition (with electrophilic organic groups) and transmetalation (with nucleophilic organic groups). In the case of 2-Bromo-3-fluoro-4-methoxypyridine, transmetalation occurs with the boron atom transferring to palladium, resulting in the formation of a new C–C bond .
Mode of Action
properties
IUPAC Name |
2-bromo-3-fluoro-4-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHXVRZINNDWAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluoro-4-methoxypyridine | |
CAS RN |
109613-98-1 |
Source
|
Record name | 2-bromo-3-fluoro-4-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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